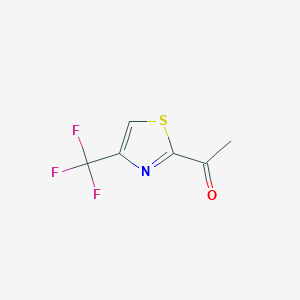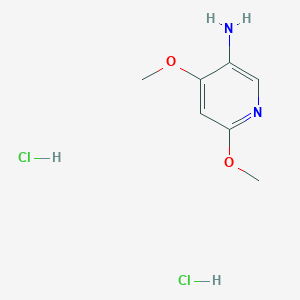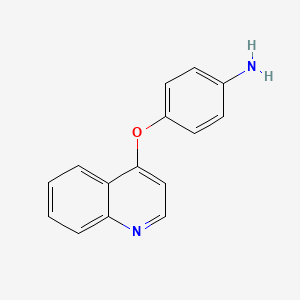
3-(2-メチルブチル)ピペリジン
概要
説明
“3-(2-Methylbutyl)piperidine” is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The molecular formula of “3-(2-Methylbutyl)piperidine” is C10H21N .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The structural configuration of piperidine is a six-membered ring with five carbon atoms and one nitrogen atom . The piperidine rings of the two molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .Chemical Reactions Analysis
Piperidines serve as a base in many reactions, and their nucleophilic character makes them an essential ingredient in various synthetic processes . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . When it comes to its chemical properties, Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .作用機序
Target of Action
3-(2-Methylbutyl)piperidine, a derivative of piperidine, is known to interact with various targets in the body. Piperidine derivatives have been reported to have therapeutic potential against various types of cancers .
Mode of Action
Piperidine derivatives have been reported to activate signaling pathways like nf-κb, pi3k/aκt, which are involved in cancer progression . They are also known to induce apoptosis, a process of programmed cell death .
Biochemical Pathways
Piperidine derivatives are known to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc . These pathways play a significant role in cell proliferation, survival, and apoptosis.
Result of Action
Piperidine derivatives have shown anticancer potential when used against various types of cancers, including breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . They have been reported to exhibit several anticancer properties, including inhibition of cellular proliferation and migration, arrest of cell cycle, and induction of cancer cell death .
Action Environment
The action, efficacy, and stability of 3-(2-Methylbutyl)piperidine can be influenced by various environmental factors. For instance, piperidine is known to be toxic on skin contact and inhalation, and its use is controlled due to its potential use in the making of illicit drugs
実験室実験の利点と制限
The main advantage of using 3-(2-Methylbutyl)piperidine in laboratory experiments is its low cost and easy availability. It is also relatively easy to synthesize and can be used as a reagent in a variety of organic reactions. The main limitation of using this compound in laboratory experiments is its low reactivity and the low yields of the desired product.
将来の方向性
The future of 3-(2-Methylbutyl)piperidine is promising, as its potential applications in a variety of fields continues to be explored. Potential future directions include further research into its biochemical and physiological effects, as well as its potential use in the synthesis of drugs and agrochemicals. In addition, further research into its use as an intermediate in the synthesis of other compounds could yield interesting results. Finally, further research into its potential applications in the treatment of fungal infections could lead to new therapies.
科学的研究の応用
抗がん剤
“3-(2-メチルブチル)ピペリジン”は、抗がん剤として有望視されています。 この化合物を含むピペリジン誘導体は、様々な種類の癌に対する効果を研究されてきました . これらの化合物は、STAT-3、NF-κB、PI3k/Aκt、JNK/p38-MAPKなど、癌の発症に不可欠な重要なシグナル伝達経路を阻害することが知られています . これらの化合物は、細胞遊走を阻害し、細胞周期停止を誘導することで、癌細胞の生存性を抑制することができます。
抗菌活性
ピペリジン化合物は、その抗菌特性で利用されてきました。 “3-(2-メチルブチル)ピペリジン”の構造は、様々な微生物感染症に効果的な合成薬剤ブロックの一部になることを可能にします。 これには、細菌、ウイルス、真菌感染症の治療における潜在的な用途が含まれます .
鎮痛作用
ピペリジン誘導体の鎮痛作用は、鎮痛薬の候補となっています。 “3-(2-メチルブチル)ピペリジン”は、オピオイドの依存性なしに痛みの緩和を標的とする薬の合成に関与する可能性があります .
抗炎症作用
炎症は、身体が怪我や感染に対して起こす反応であり、健康のためにそれを制御することが重要です。 “3-(2-メチルブチル)ピペリジン”を含むピペリジン誘導体は、抗炎症作用を示し、新しい抗炎症薬の開発に役立つ可能性があります .
神経保護効果
アルツハイマー病やパーキンソン病などの神経変性疾患は、医療における大きな懸念事項です。 ピペリジン誘導体は、神経保護効果について研究されており、神経細胞の損傷や変性を防ぐ治療法の開発につながる可能性があります .
抗精神病薬
ピペリジンの構造は、抗精神病薬など、多くのFDA承認薬によく見られます。 “3-(2-メチルブチル)ピペリジン”は、脳内の神経伝達物質系に影響を与えることで、統合失調症や双極性障害などの状態の管理に役立つ新しい抗精神病薬の開発に使用される可能性があります .
Safety and Hazards
While specific safety data for “3-(2-Methylbutyl)piperidine” was not found, general safety measures for handling piperidine include avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition, and using appropriate personal protective equipment, including gloves and eye protection .
生化学分析
Biochemical Properties
3-(2-Methylbutyl)piperidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions often involve the binding of 3-(2-Methylbutyl)piperidine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, 3-(2-Methylbutyl)piperidine may interact with other biomolecules such as transport proteins and receptors, influencing their function and stability.
Cellular Effects
The effects of 3-(2-Methylbutyl)piperidine on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(2-Methylbutyl)piperidine can modulate the activity of signaling molecules such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are involved in inflammatory responses and cell survival . These interactions can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-(2-Methylbutyl)piperidine exerts its effects through various mechanisms. One key mechanism involves the binding of 3-(2-Methylbutyl)piperidine to specific biomolecules, leading to changes in their conformation and activity. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of enzyme activity, affecting the metabolism of other compounds . Additionally, 3-(2-Methylbutyl)piperidine may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Methylbutyl)piperidine can change over time. Studies have shown that the stability and degradation of 3-(2-Methylbutyl)piperidine can impact its long-term effects on cellular function . For instance, prolonged exposure to 3-(2-Methylbutyl)piperidine may lead to changes in cellular metabolism and gene expression, which can have lasting effects on cell viability and function.
Dosage Effects in Animal Models
The effects of 3-(2-Methylbutyl)piperidine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced metabolic activity and improved cellular function. At higher doses, 3-(2-Methylbutyl)piperidine can induce toxic or adverse effects, including oxidative stress and cellular damage . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
3-(2-Methylbutyl)piperidine is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These pathways include the oxidation and reduction of 3-(2-Methylbutyl)piperidine, leading to the formation of metabolites that can further interact with other biomolecules. The involvement of specific enzymes and cofactors in these pathways can influence the overall metabolic flux and levels of metabolites.
Transport and Distribution
The transport and distribution of 3-(2-Methylbutyl)piperidine within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of 3-(2-Methylbutyl)piperidine in different cellular compartments. For example, its interaction with membrane transporters can facilitate its uptake into cells, while binding to intracellular proteins can influence its distribution within the cytoplasm and organelles.
Subcellular Localization
The subcellular localization of 3-(2-Methylbutyl)piperidine is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often directed by targeting signals and post-translational modifications that guide 3-(2-Methylbutyl)piperidine to its site of action. The subcellular distribution of 3-(2-Methylbutyl)piperidine can influence its interactions with other biomolecules and its overall biochemical effects.
特性
IUPAC Name |
3-(2-methylbutyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-3-9(2)7-10-5-4-6-11-8-10/h9-11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLJWPBJOMNYEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310563 | |
| Record name | 3-(2-Methylbutyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219977-34-0 | |
| Record name | 3-(2-Methylbutyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219977-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methylbutyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the ecological role of 3-(2-Methylbutyl)piperidine for Stenus beetles?
A: Research suggests that 3-(2-Methylbutyl)piperidine, along with other compounds like 1,8-cineole, isopiperitenol, and 6-Me-5-hepten-2-one, likely plays a defensive role for Stenus beetles. These compounds, secreted from their pygidial glands, may deter small predators and microorganisms. Furthermore, stenusine exhibits surface tension-reducing properties, enabling the beetles to move rapidly across water surfaces. []
Q2: How is 3-(2-Methylbutyl)piperidine synthesized in the laboratory?
A: Chemists have successfully synthesized 3-(2-Methylbutyl)piperidine in a six-step process starting with acetaldehyde. [] This synthesis involves a series of alkylations, hydrolyzation, and cyclization reactions, resulting in a 21% overall yield. The synthesis of a 1-tert-butyl analogue of stenusine has also been achieved using a similar methodology. []
Q3: What analytical techniques are used to identify and characterize 3-(2-Methylbutyl)piperidine?
A: Gas chromatography and mass spectrometry are the primary analytical methods employed to identify and characterize 3-(2-Methylbutyl)piperidine from the pygidial gland secretions of Stenus beetles. [] These techniques allow for the separation, detection, and structural elucidation of the compound based on its mass-to-charge ratio and fragmentation pattern.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B1452297.png)



![2-{[5-(Methoxycarbonyl)-2-nitrophenyl]-amino}propanoic acid](/img/structure/B1452301.png)

![methyl 3-({(Z)-1-[(E)-2-(dimethylamino)ethenyl]-4,4,4-trifluoro-3-oxo-1-butenyl}amino)-2-thiophenecarboxylate](/img/structure/B1452306.png)
![Ethyl 3-[([1,1'-biphenyl]-4-yl)amino]-2-cyanoprop-2-enoate](/img/structure/B1452307.png)



![5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1452314.png)

![2,2-Dimethyl-4-oxo-7-[(trifluoromethane)sulfonyloxy]-2,4-dihydro-1,3-benzodioxin-5-yltrifluoromethanesulfonate](/img/structure/B1452317.png)